N-(3,4-dimethoxyphenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

N-(3,4-dimethoxyphenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a structurally complex quinazolinone derivative characterized by:

- Quinazolinone core: A 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl scaffold, which is a privileged structure in medicinal chemistry due to its pharmacological versatility .

- Morpholino substitution: A 6-morpholino group, enhancing solubility and bioavailability, a feature shared with morpholino-triazine derivatives .

- Benzamide linker: A 4-methylbenzamide group connected via a methylene bridge to the quinazolinone core.

- Phenethyl side chain: A 3,4-dimethoxyphenethyl moiety, which may influence receptor binding through hydrophobic interactions.

Synthetic routes for analogous quinazolinones involve condensation of hydrazine derivatives with isothiocyanates, followed by cyclization (e.g., refluxing in basic media), as seen in related triazole and quinazolinone syntheses .

Properties

Molecular Formula |

C30H32N4O5S |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C30H32N4O5S/c1-37-26-10-5-20(17-27(26)38-2)11-12-31-28(35)22-6-3-21(4-7-22)19-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40/h3-10,17-18H,11-16,19H2,1-2H3,(H,31,35)(H,32,40) |

InChI Key |

XBZAYGQOSAFLFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

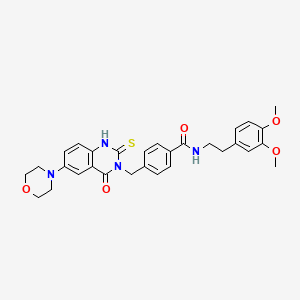

Chemical Structure

The compound can be structurally represented as follows:

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In a study comparing its efficacy with standard antibiotics, it was found that:

- Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL against sensitive strains.

- Notably, it exhibited superior activity compared to ampicillin and streptomycin.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| En. cloacae | 0.004 | 0.008 |

| E. coli | 0.015 | 0.030 |

| S. aureus | 0.008 | 0.015 |

| B. cereus | 0.011 | 0.020 |

This data indicates that the compound is particularly effective against En. cloacae, which was the most sensitive strain tested.

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal activity. Research has shown:

- It has a broad range of antifungal effects with MIC values ranging from 0.004 to 0.06 mg/mL.

- The most sensitive fungal strain was found to be T. viride, while A. fumigatus showed resistance.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (mg/mL) |

|---|---|

| T. viride | 0.004 |

| A. fumigatus | 0.060 |

Anticancer Activity

Preliminary studies have indicated potential anticancer properties of this compound through various mechanisms:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cell lines in vitro.

- Apoptosis Induction : It may induce apoptosis in cancer cells through the activation of caspase pathways.

A study reported that the compound reduced cell viability in human cancer cell lines by approximately 50% at concentrations around 10 µM , indicating significant cytotoxicity.

The exact mechanism by which this compound exerts its biological effects is still under investigation; however, docking studies suggest that it interacts with bacterial ribosomes and fungal cell membranes, disrupting protein synthesis and membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Pharmacological Properties

- Quinazolinones (e.g., BQC1): Known for antitumor and kinase-inhibitory activity due to planar aromatic cores interacting with ATP-binding pockets .

- 1,2,4-Triazole-3-thiones (e.g., [7–9]): Exhibit antimicrobial and anti-inflammatory activity; thione groups enhance metal-binding capacity .

- Morpholino Derivatives: Morpholino groups in compounds like 30 improve pharmacokinetics (e.g., oral bioavailability) by increasing hydrophilicity .

- Target Compound: The 2-thioxo group may enhance binding affinity (similar to triazole-thiones), while the morpholino group likely improves solubility.

Key Research Findings

Synthetic Challenges: The target compound’s morpholino-thioxo-quinazolinone core requires precise control of tautomerization (e.g., thione vs. thiol forms), as seen in triazole-thione syntheses .

Bioactivity Predictions: The 3,4-dimethoxyphenethyl group may confer CNS permeability, similar to dimethoxy-substituted neuroactive compounds . Morpholino and thioxo groups synergize for kinase inhibition, as observed in morpholino-triazines .

Stability Considerations: Thioxo groups in quinazolinones are prone to oxidation, necessitating stabilization strategies (e.g., electron-withdrawing substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.